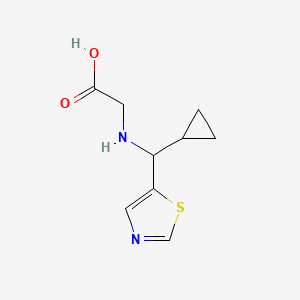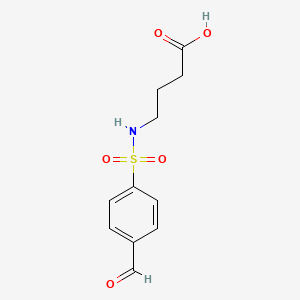
4-(4-Formylbenzenesulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Formylbenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further connected to a sulfonamido group and a butanoic acid chain. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylbenzenesulfonamido)butanoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butanoic acid under acidic conditions to form the intermediate 4-(4-aminobenzenesulfonamido)butanoic acid.
Formylation: The intermediate is then subjected to formylation using formic acid or formyl chloride in the presence of a catalyst such as hydrochloric acid or sulfuric acid. This step introduces the formyl group to the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formylbenzenesulfonamido)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products
Oxidation: 4-(4-Carboxybenzenesulfonamido)butanoic acid.
Reduction: 4-(4-Hydroxybenzenesulfonamido)butanoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Formylbenzenesulfonamido)butanoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes and receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Formylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminobenzenesulfonamido)butanoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-(4-Carboxybenzenesulfonamido)butanoic acid: Contains a carboxylic acid group instead of a formyl group, altering its reactivity and biological activity.
4-(4-Hydroxybenzenesulfonamido)butanoic acid:
Uniqueness
4-(4-Formylbenzenesulfonamido)butanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. This functional group allows the compound to participate in specific chemical reactions and interact with molecular targets in ways that similar compounds cannot. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H13NO5S |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
4-[(4-formylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H13NO5S/c13-8-9-3-5-10(6-4-9)18(16,17)12-7-1-2-11(14)15/h3-6,8,12H,1-2,7H2,(H,14,15) |
Clé InChI |
ILONNCWGXULXPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)S(=O)(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


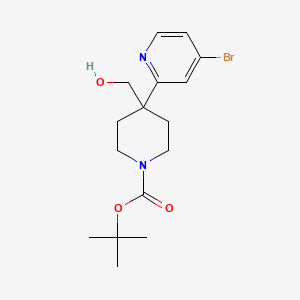
![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
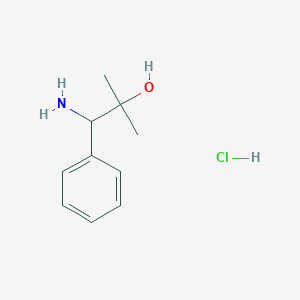
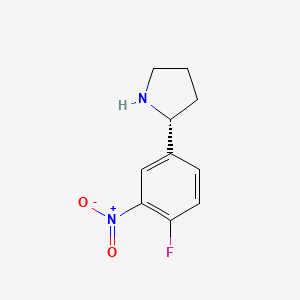

![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
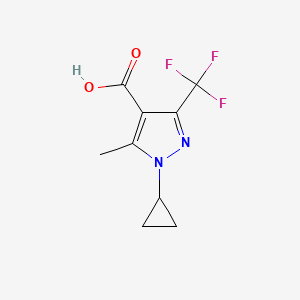
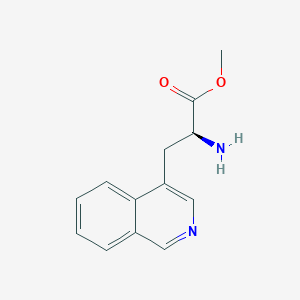
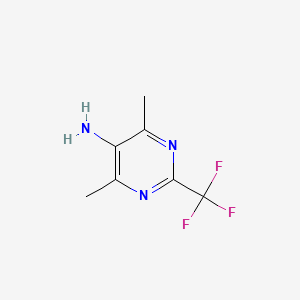
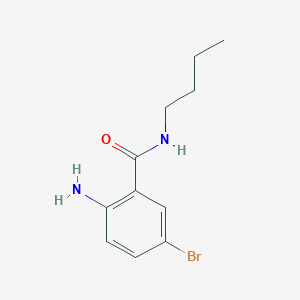
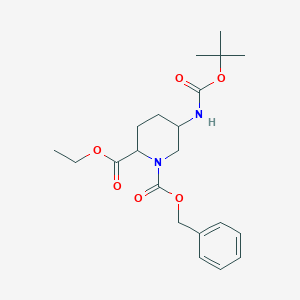
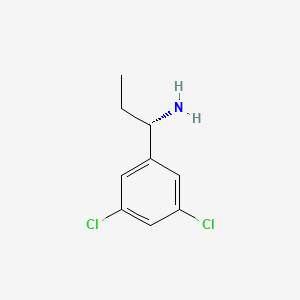
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
